molecular formula C29H21N5O3S B15026606 (5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15026606
M. Wt: 519.6 g/mol
InChI Key: JPZUTILKAQJJOB-XYGWBWBKSA-N
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Description

The compound “(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:

  • A (5Z)-configuration at the 5-position, critical for maintaining the planar geometry of the conjugated system.
  • A 2-methylphenyl group at the 2-position of the thiazolo-triazolone core, contributing steric bulk and modulating electronic properties.
  • A 1-phenyl-1H-pyrazole scaffold, a common pharmacophore in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C29H21N5O3S

Molecular Weight

519.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H21N5O3S/c1-18-7-5-6-10-22(18)27-30-29-34(32-27)28(35)25(38-29)16-20-17-33(21-8-3-2-4-9-21)31-26(20)19-11-12-23-24(15-19)37-14-13-36-23/h2-12,15-17H,13-14H2,1H3/b25-16-

InChI Key

JPZUTILKAQJJOB-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 1,4-benzodioxin, pyrazole, and thiazolotriazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of automated synthesis platforms can also streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related heterocycles, focusing on core scaffolds, substituents, and pharmacological implications:

Compound Core Structure Key Substituents Notable Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 2,3-Dihydro-1,4-benzodioxin-6-yl (pyrazole)
- 2-Methylphenyl (thiazole)
High rigidity due to fused benzodioxin; Z-configuration stabilizes planar geometry .
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl) analog () Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 4-Ethoxy-3-methylphenyl (pyrazole)
- 4-Methoxyphenyl (thiazole)
Ethoxy and methoxy groups enhance polarity; methyl group increases lipophilicity .
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one () Thiazol-4(5H)-one Varied benzylidene and phenylamino groups Simpler non-fused core; flexibility allows diverse binding modes .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Triazolo[3,4-b][1,3,4]thiadiazole - 4-Methoxyphenyl (pyrazole)
- Variable R-group (thiadiazole)
Sulfur-rich thiadiazole core; antifungal activity via 14α-demethylase inhibition .

Physicochemical and Pharmacological Insights

The 2-methylphenyl group at the thiazole position reduces polarity relative to methoxy-substituted analogs (), favoring blood-brain barrier penetration .

Biological Activity :

  • Compounds with triazolo-thiadiazole cores () exhibit antifungal activity by targeting 14α-demethylase. The target compound’s thiazolo-triazolone core may share similar binding modes but with enhanced rigidity for improved selectivity .
  • Thiazol-4(5H)-one derivatives () show broad-spectrum bioactivity, suggesting the target compound’s fused core could amplify efficacy against resistant strains .

Synthetic Complexity :

  • The target compound’s benzodioxin-pyrazole moiety requires multi-step synthesis, contrasting with simpler benzylidene-thiazolones (). This complexity may limit scalability but improves metabolic stability .

Similarity Coefficients

Using binary fingerprint analysis (), the target compound’s Tanimoto coefficient would likely be lower vs. non-fused analogs (e.g., ) due to its unique benzodioxin and fused core. However, similarity increases with compounds sharing triazole-thiazole frameworks (e.g., ), suggesting overlapping pharmacophores .

Research Findings and Implications

  • Structural Uniqueness : The benzodioxin group and fused triazolo-thiazole core distinguish this compound from simpler heterocycles, warranting exploration in high-throughput screening for kinase or protease inhibition .
  • Antifungal Potential: Analogous to ’s triazolo-thiadiazoles, the target compound’s rigid structure may improve binding to 14α-demethylase, a key antifungal target .
  • Optimization Opportunities : Replacing the 2-methylphenyl group with polar substituents (e.g., methoxy) could balance lipophilicity and solubility for enhanced bioavailability .

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